methyl [2-methyl-4-oxo-3-(2-phenylethyl)pyrimido[1,2-a]benzimidazol-1(4H)-yl]acetate
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Overview
Description
Methyl [2-methyl-4-oxo-3-(2-phenylethyl)pyrimido[1,2-a]benzimidazol-1(4H)-yl]acetate is a complex organic compound featuring a pyrimido[1,2-a]benzimidazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl [2-methyl-4-oxo-3-(2-phenylethyl)pyrimido[1,2-a]benzimidazol-1(4H)-yl]acetate typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimido[1,2-a]benzimidazole core, followed by functional group modifications to introduce the methyl, oxo, and phenylethyl groups.
Formation of the Core Structure: The initial step involves the cyclization of appropriate precursors to form the pyrimido[1,2-a]benzimidazole ring. This can be achieved through a condensation reaction between a benzimidazole derivative and a suitable pyrimidine precursor under acidic or basic conditions.
Functional Group Introduction: Subsequent steps involve the introduction of the methyl and oxo groups through alkylation and oxidation reactions, respectively. The phenylethyl group can be introduced via a Friedel-Crafts alkylation reaction.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Methyl [2-methyl-4-oxo-3-(2-phenylethyl)pyrimido[1,2-a]benzimidazol-1(4H)-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or to reduce double bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Methyl [2-methyl-4-oxo-3-(2-phenylethyl)pyrimido[1,2-a]benzimidazol-1(4H)-yl]acetate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Due to its potential biological activity, it is investigated for its therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which methyl [2-methyl-4-oxo-3-(2-phenylethyl)pyrimido[1,2-a]benzimidazol-1(4H)-yl]acetate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of enzymes, inhibiting their activity or altering their function. This interaction can modulate various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-1-(2-oxo-2-phenylethyl)pyridinium bromide
- 2-(2-(4-Fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide
Uniqueness
Methyl [2-methyl-4-oxo-3-(2-phenylethyl)pyrimido[1,2-a]benzimidazol-1(4H)-yl]acetate is unique due to its specific combination of functional groups and its pyrimido[1,2-a]benzimidazole core. This structure imparts distinct chemical and biological properties that differentiate it from other similar compounds, making it a valuable molecule for research and potential therapeutic applications.
Biological Activity
Methyl [2-methyl-4-oxo-3-(2-phenylethyl)pyrimido[1,2-a]benzimidazol-1(4H)-yl]acetate is a complex organic compound belonging to the class of pyrimido[1,2-a]benzimidazoles. This compound has garnered attention due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The synthesis and biological evaluation of derivatives in this class have been extensively studied, revealing a broad spectrum of pharmacological effects.
Chemical Structure and Properties
The molecular structure of this compound includes key functional groups that contribute to its biological activity. The compound features a pyrimidine ring fused with a benzimidazole moiety, which is known for enhancing biological interactions. The molecular formula is C16H16N4O3, and its molecular weight is approximately 300.32 g/mol.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including condensation and cyclization processes. The methodologies often employ various catalysts and solvents to optimize yield and purity. For example, recent studies have demonstrated the use of microwave-assisted synthesis techniques that significantly reduce reaction times while improving yields.
Antimicrobial Activity
Research has shown that compounds within the pyrimido[1,2-a]benzimidazole class exhibit significant antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. One study reported that derivatives showed zones of inhibition comparable to standard antibiotics, indicating their potential as antimicrobial agents .
Anticancer Properties
This compound has also been evaluated for anticancer activity. In vitro assays using breast cancer cell lines (e.g., MDA-MB-231) revealed that the compound induced apoptosis through mechanisms involving the upregulation of pro-apoptotic factors such as P53 and Bax while downregulating anti-apoptotic proteins like Bcl2 . This dual action suggests a promising therapeutic avenue for cancer treatment.
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been highlighted in several studies. It has been shown to inhibit the production of pro-inflammatory cytokines in cell cultures and reduce inflammation in animal models. The mechanism appears to involve the modulation of signaling pathways related to inflammatory responses, making it a candidate for treating inflammatory diseases .
Case Studies
Several case studies have documented the biological activity of this compound:
- Antimicrobial Study : A study evaluated the compound against four bacterial strains (E. coli, S. aureus, P. aeruginosa, and K. pneumoniae). The results indicated that it exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 16 to 64 µg/mL .
- Cancer Cell Line Study : In another investigation involving MCF-7 breast cancer cells, the compound showed a 38-fold increase in apoptosis compared to control groups when treated at optimal concentrations .
- Anti-inflammatory Assessment : A recent study assessed the anti-inflammatory effects using an animal model of arthritis. The results demonstrated a reduction in paw swelling and inflammatory markers in treated groups compared to controls .
Properties
Molecular Formula |
C22H21N3O3 |
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Molecular Weight |
375.4 g/mol |
IUPAC Name |
methyl 2-[2-methyl-4-oxo-3-(2-phenylethyl)pyrimido[1,2-a]benzimidazol-1-yl]acetate |
InChI |
InChI=1S/C22H21N3O3/c1-15-17(13-12-16-8-4-3-5-9-16)21(27)25-19-11-7-6-10-18(19)23-22(25)24(15)14-20(26)28-2/h3-11H,12-14H2,1-2H3 |
InChI Key |
LCBZBCAXXPQBNT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N2C3=CC=CC=C3N=C2N1CC(=O)OC)CCC4=CC=CC=C4 |
Origin of Product |
United States |
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